Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-
Description
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is a benzonitrile derivative characterized by a methylamino group substituted at the ortho position of the benzene ring, further modified with a 2-hydroxyphenylmethyl moiety. These compounds are notable for their versatility in medicinal chemistry, agrochemicals, and materials science due to the nitrile group’s hydrogen-bonding capacity and metabolic stability .
Properties
CAS No. |
651328-27-7 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methyl-methylamino]benzonitrile |
InChI |
InChI=1S/C15H14N2O/c1-17(11-13-7-3-5-9-15(13)18)14-8-4-2-6-12(14)10-16/h2-9,18H,11H2,1H3 |
InChI Key |
YVTBRNZCZKKSHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
Industrial production of benzonitriles typically involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzonitriles depending on the reagent used.
Scientific Research Applications
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl and methylamino substituents may also contribute to its biological effects by interacting with cellular receptors and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Hydroxyphenyl vs. Chlorophenyl : The hydroxyphenyl group in the target compound may improve water solubility compared to chlorophenyl analogs but reduce lipophilicity .
Physicochemical Properties
- Solubility: Hydroxy groups (e.g., in ) improve aqueous solubility compared to nonpolar substituents like trifluoromethyl () .
- Stability: Methylamino groups reduce hydrolysis susceptibility compared to ester or amide-containing analogs () .
Biological Activity
Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]- is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and related research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzonitrile moiety with a hydroxymethyl group and a methylamino substituent, which may influence its biological interactions.
1. Toxicological Studies
Toxicological assessments have highlighted several critical health effects associated with benzonitrile exposure:
- Acute Toxicity : Studies indicate that benzonitrile exhibits systemic acute toxicity through oral, dermal, and inhalation routes. In animal models, significant decreases in hepatic glutathione levels were observed following intraperitoneal administration, indicating potential hepatotoxicity .
- Skin Irritation : In skin irritation studies conducted on rabbits, benzonitrile was classified as a slight irritant, with very slight erythema observed in intact skin and more pronounced effects on abraded skin .
- Repeated Dose Toxicity : Long-term exposure studies in rats revealed that male rats were particularly sensitive to the compound, showing kidney effects at lower doses compared to females. Neurological symptoms such as hyperactivity and tremors were also noted .
2. Anticonvulsant Activity
Benzonitrile has been tested for its anticonvulsant properties. In a study involving mice treated with pentetrazol (a convulsant agent), benzonitrile suppressed convulsions in a significant number of subjects at a dose of 300 mg/kg . This suggests that the compound may interact with neural pathways involved in seizure activity.
The exact mechanisms through which benzonitrile exerts its biological effects are still under investigation. However, the following pathways have been proposed:
- Catecholaminergic Neuron Interaction : The compound appears to affect catecholaminergic neurons, which are critical for various neurological functions. This interaction may explain the observed neurological symptoms and anticonvulsant activity .
- Metabolism and Biotransformation : Research indicates that benzonitrile undergoes biotransformation in the liver, producing hydroxybenzonitriles that may have distinct biological activities. The metabolic pathways include hydroxylation leading to various conjugates .
Case Study 1: Neurological Effects
In a repeated dose toxicity study involving Fischer 344 rats, significant neurological effects were noted at doses of 150 mg/kg bw/day and above. These included impaired neuromotor coordination and altered thermal response times . Such findings underline the need for careful consideration of dosage in therapeutic contexts.
Case Study 2: Antimicrobial Activity
While not primarily studied for antimicrobial properties, related compounds have shown varying degrees of activity against pathogens such as E. coli and S. aureus. For instance, derivatives of similar aromatic compounds have been documented to exhibit antimicrobial effects . Future research could explore whether benzonitrile or its derivatives possess similar properties.
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
